DL-Tartaric acid-d2

Beschreibung

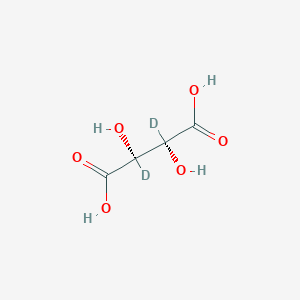

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H6O6 |

|---|---|

Molekulargewicht |

152.10 g/mol |

IUPAC-Name |

(2S,3S)-2,3-dideuterio-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1/i1D,2D |

InChI-Schlüssel |

FEWJPZIEWOKRBE-DSWNTLALSA-N |

Isomerische SMILES |

[2H][C@@](C(=O)O)([C@@]([2H])(C(=O)O)O)O |

Kanonische SMILES |

C(C(C(=O)O)O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DL-Tartaric Acid-d2: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of DL-Tartaric acid-d2. It is intended to be a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies.

Chemical Structure and Identification

This compound is the deuterated form of DL-tartaric acid, a racemic mixture of D-(-)- and L-(+)-tartaric acid. In this compound, the two hydrogen atoms attached to the chiral carbons (C2 and C3) are replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of tartaric acid.

Chemical Formula: C₄H₄D₂O₆[1]

Molecular Structure:

In this compound, the hydrogens on the C2 and C3 positions are replaced by deuterium (D).

SMILES: OC(--INVALID-LINK--([2H])--INVALID-LINK--([2H])C(O)=O)=O[1]

CAS Number: 181376-62-5[1]

Physicochemical Properties

The physicochemical properties of this compound are very similar to its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium. The following tables summarize key quantitative data.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Weight | 152.10 g/mol | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 200-206 °C (for non-deuterated form) | [3][4] |

| Density | 1.697 g/cm³ (for non-deuterated form) | [3] |

Table 2: Solubility Data

| Solvent | Solubility | References |

| DMSO | 100 mg/mL (657.46 mM) | [1] |

| Water | 20.6 g/100 g at 20°C (for non-deuterated form) | [3] |

| Ethanol | 5.01 g/100 g at 25°C (for non-deuterated form) | [3] |

| Ether | ~1% (for non-deuterated form) | [3] |

Table 3: Acidity and Spectroscopic Data

| Property | Value | References |

| pKa1 | 2.96 (for non-deuterated form) | [3] |

| pKa2 | 4.24 (for non-deuterated form) | [3] |

| pH of 0.1M aq. soln. | 2.0 (for non-deuterated form) | [3] |

| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). Below is a detailed methodology for the quantification of tartaric acid in biological samples.

Quantitative Determination of Tartaric Acid in Urine by LC-ESI-MS/MS

This protocol is adapted from a validated stable-isotope dilution method for the determination of urinary tartaric acid.[5]

3.1.1. Materials and Reagents

-

Analytes: L-(+)-Tartaric acid

-

Internal Standard: DL-(±)-tartaric-2,3-d2 acid

-

Solvents: Formic acid, Acetonitrile (HPLC grade), Ultrapure water

-

Equipment:

-

Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

-

High-performance liquid chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., Atlantis T3 C18, 100 mm × 2.1 mm, 3 µm)

-

0.20 µm filters

-

3.1.2. Preparation of Standards and Samples

-

Stock Solutions: Prepare stock solutions of tartaric acid in ultrapure water.

-

Working Standard Solutions: Prepare working standard solutions ranging from 0.01 to 5 µg/mL by diluting the stock solution in 0.5% formic acid in water.

-

Internal Standard Solution: Prepare a 200 µg/mL solution of DL-(±)-tartaric-2,3-d2 acid in water.

-

Sample Preparation:

-

Dilute 20 µL of urine sample 1:50 (v:v) with 0.5% formic acid in water.

-

Add 10 µL of the deuterated internal standard solution (200 µg/mL).

-

Filter the diluted sample through a 0.20 µm filter before analysis.

-

3.1.3. LC-MS/MS Conditions

-

HPLC System:

-

Column: Atlantis T3 C18, 100 mm × 2.1 mm, 3 µm

-

Column Temperature: 25 °C

-

Mobile Phase A: 0.5% formic acid in water

-

Mobile Phase B: 0.5% formic acid in acetonitrile

-

Flow Rate: 350 µL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometer:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MS/MS Transitions:

-

Tartaric acid: m/z 149/87 (quantification) and m/z 149/73 (confirmation)

-

DL-(±)-tartaric-2,3-d2 acid: m/z 151/88 (quantification) and m/z 151/74 (confirmation)

-

-

Post-column Infusion: Acetonitrile at 250 µL/min to enhance ionization efficiency.

-

Experimental Workflow Diagram

Caption: Workflow for urinary tartaric acid quantification.

Biological Role and Signaling Pathway Involvement

While tartaric acid is primarily known as a plant metabolite and food additive, recent research has indicated its potential role in metabolic regulation. A 2024 study demonstrated that tartaric acid can ameliorate non-alcoholic fatty liver disease (NAFLD) by activating the AMP-activated protein kinase (AMPK) signaling pathway.[6]

AMPK is a crucial energy sensor that regulates cellular metabolism. Activation of AMPK leads to the inhibition of anabolic pathways (such as fatty acid synthesis) and the activation of catabolic pathways to restore energy balance.

Tartaric Acid-Induced AMPK Signaling Pathway

The following diagram illustrates the proposed mechanism by which tartaric acid influences the AMPK pathway to reduce lipid accumulation.

Caption: Tartaric acid activates the AMPK signaling pathway.

Applications in Research and Drug Development

The primary application of this compound is as a stable isotope-labeled internal standard for the accurate quantification of tartaric acid in various matrices, including biological fluids, food, and beverages.[1]

-

Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of tartaric acid.

-

Metabolomics: As a standard in metabolic profiling studies to understand the role of tartaric acid in biological systems.

-

Food Science: For the quality control and authenticity testing of products like wine, where tartaric acid is a key component.[5]

-

Clinical Research: To investigate the link between tartaric acid levels and certain health conditions. For instance, urinary tartaric acid is a biomarker for wine intake and has been correlated with cholesterol levels.[5]

Conclusion

This compound is an essential tool for researchers and scientists requiring precise and accurate measurement of tartaric acid. Its use as an internal standard in LC-MS methods ensures high-quality, reliable data. Furthermore, emerging research into the biological activities of tartaric acid, such as its role in activating the AMPK signaling pathway, opens new avenues for its application in drug development and nutritional science. This guide provides a foundational understanding of its properties and methodologies to support its effective implementation in a laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DL-Tartaric acid (2,3-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9718-PK [isotope.com]

- 3. DL-Tartaric Acid [drugfuture.com]

- 4. DL-tartaric acid [chinatartaricacid.com]

- 5. Urinary Tartaric Acid, a Biomarker of Wine Intake, Correlates with Lower Total and LDL Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tartaric acid ameliorates experimental non-alcoholic fatty liver disease by activating the AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Analysis of DL-Tartaric Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic and chemical purity analysis of DL-Tartaric acid-d2. It details the analytical methodologies, presents quantitative data, and illustrates a key application workflow, serving as a vital resource for professionals in research and drug development who utilize deuterated compounds.

Introduction to this compound

This compound (C₄H₄D₂O₆) is a deuterated form of DL-tartaric acid, a naturally occurring organic acid. The replacement of two hydrogen atoms with deuterium (B1214612) isotopes makes it a valuable tool in various scientific applications, most notably as an internal standard in quantitative analysis by mass spectrometry (MS) and as a tracer in metabolic studies.[1] The stability of the deuterium label and its minimal impact on the chemical properties of the molecule are key advantages. However, the precise determination of its isotopic and chemical purity is paramount to ensure the accuracy and reliability of experimental results.

Quantitative Data on this compound Purity

The purity of commercially available this compound is typically high, as confirmed by various analytical techniques. The following tables summarize the key quantitative specifications from suppliers.

Table 1: Chemical Purity of this compound

| Supplier Reference | Chemical Purity | Analytical Method(s) |

| MedchemExpress (HY-Y1315S-267941) | 98.01% | RP-HPLC |

| Cambridge Isotope Laboratories (DLM-9718) | ≥ 98% | Not specified |

| LGC Standards (CDN-D-5343) | min 98% | Not specified |

Table 2: Isotopic Purity of this compound

| Supplier Reference | Isotopic Purity (atom % D) | Analytical Method(s) |

| LGC Standards (CDN-D-5343) | 98 atom % D | Mass Spectrometry, NMR |

Experimental Protocols for Purity Analysis

The determination of both chemical and isotopic purity of this compound requires robust analytical methodologies. The following sections detail the protocols for the most common techniques employed.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the chemical purity of tartaric acid and its deuterated analogue.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase is typically used, consisting of an aqueous buffer and an organic modifier. A common mobile phase is 0.01 M Potassium Dihydrogen Phosphate buffer with the pH adjusted to 2.6 with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Temperature: 30°C.

-

Injection Volume: 20 µL.

Sample Preparation:

-

Accurately weigh approximately 50 mg of this compound and dissolve it in 100 mL of the mobile phase to create a stock solution.

-

Further dilute the stock solution to a suitable concentration for analysis (e.g., 5 mL of stock to 25 mL with mobile phase).

Data Analysis:

The chemical purity is determined by calculating the percentage of the area of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Isotopic Purity Determination by Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of deuterated compounds.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Mode: Full scan, negative ion mode is often suitable for organic acids.

-

Mass Range: A range that encompasses the molecular weights of the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) tartaric acid.

-

Sample Infusion: The sample can be introduced via direct infusion or through an LC system.

Sample Preparation:

-

Prepare a solution of the this compound in a suitable solvent (e.g., acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable and strong signal (e.g., 100-1000 ng/mL).

Data Analysis:

-

Acquire the full scan mass spectrum.

-

Extract the ion chromatograms or spectra for the monoisotopic peak of the unlabeled tartaric acid (M+0) and the corresponding deuterated species (M+1 for d1 and M+2 for d2).

-

The isotopic purity is calculated based on the relative abundance of the different isotopologue ions. The percentage of the d2 species is determined by the ratio of its peak intensity to the sum of the intensities of all isotopic species (d0, d1, d2).[2] It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C) in the molecule when calculating the final isotopic enrichment.[3]

Isotopic and Chemical Purity by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹H NMR is used for chemical purity, while ²H NMR can be used to confirm the deuterium incorporation.

-

Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte is used (e.g., maleic acid, dimethyl sulfone).

-

Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., D₂O, DMSO-d₆).

Sample Preparation:

-

Accurately weigh a precise amount of the this compound and the internal standard into the same vial.

-

Dissolve the mixture in a known volume of the deuterated solvent.

-

Transfer the solution to an NMR tube.

Data Acquisition and Processing:

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant nuclei.

-

Acquire the spectrum with a high signal-to-noise ratio.

-

Carefully phase and baseline correct the spectrum.

-

Integrate the signals of the analyte and the internal standard.

Data Analysis:

The purity of the analyte (P_analyte) is calculated using the following equation:

P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard (IS)

For isotopic purity, the integration of the residual proton signals at the deuterated positions in the ¹H NMR spectrum can provide an estimation of the isotopic enrichment.

Application Workflow: this compound as an Internal Standard

A primary application of this compound is as an internal standard in quantitative LC-MS analysis. The following workflow illustrates this process.

Caption: Workflow for the use of this compound as an internal standard.

This workflow demonstrates how the addition of a known amount of this compound at an early stage of sample preparation allows for the correction of variability in sample extraction, matrix effects, and instrument response, thereby enabling accurate quantification of the target analyte (unlabeled tartaric acid).[4][5]

Conclusion

The accurate determination of isotopic and chemical purity is a critical step in the quality control and application of this compound. This guide has provided an overview of the key analytical techniques, including HPLC, MS, and qNMR, along with detailed methodologies. The use of this compound as an internal standard in quantitative LC-MS analysis represents a significant application that enhances the reliability of bioanalytical data. For researchers and drug development professionals, a thorough understanding of these principles and methods is essential for ensuring the integrity and validity of their scientific findings.

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

An In-depth Technical Guide to the Physical and Chemical Properties of DL-Tartaric Acid-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Tartaric acid-d2, the deuterated analog of DL-tartaric acid, is a valuable tool in various scientific disciplines, including pharmacology, metabolomics, and analytical chemistry. The substitution of hydrogen atoms with deuterium (B1214612) at the C2 and C3 positions provides a stable isotopic label that allows for tracing metabolic pathways, serving as an internal standard in quantitative analyses, and exploring kinetic isotope effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a discussion of its primary applications.

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Chemical Name | DL-2,3-Dideuterio-2,3-dihydroxybutanedioic acid | |

| Synonyms | DL-Tartaric acid (2,3-D₂, 98%), Racemic acid-d2 | [1] |

| Molecular Formula | C₄H₄D₂O₆ | [2] |

| Molecular Weight | 152.10 g/mol | [2][3] |

| Appearance | White to light yellow solid/crystalline powder | [3] |

| Melting Point | 210-212 °C (decomposes) (approximation based on unlabeled compound) | [4] |

| Boiling Point | Decomposes before boiling (approximation based on unlabeled compound) | |

| Density | 1.76 g/cm³ (approximation based on unlabeled compound) | |

| Isotopic Purity | ≥98% | [1] |

Solubility and Acidity

| Property | Value | Reference |

| Solubility in Water | Soluble (approximation based on unlabeled compound) | |

| Solubility in Organic Solvents | Slightly soluble in ethanol, soluble in DMSO (100 mg/mL with sonication) | [3] |

| pKa₁ | ~2.98 (approximation based on unlabeled compound) | |

| pKa₂ | ~4.40 (approximation based on unlabeled compound) |

Note on pKa: Deuteration of carboxylic acids typically leads to a slight decrease in acidity, resulting in a small increase in the pKa value (ΔpKa per deuterium can be up to ~0.03).[5][6][7] The exact pKa values for this compound may therefore be slightly higher than those of its non-deuterated counterpart.

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific equipment and sample availability.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

A second, fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its application in solution-based assays and formulations.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, DMSO) are used.

-

Procedure:

-

A known mass of this compound (e.g., 10 mg) is added to a vial.

-

A small, measured volume of the solvent (e.g., 0.1 mL) is added incrementally.

-

The mixture is vortexed or sonicated after each addition until the solid is completely dissolved.

-

The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL). For quantitative determination, a saturated solution is prepared, equilibrated, and the concentration of the dissolved solute is measured using a suitable analytical technique (e.g., HPLC-UV).

-

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) are fundamental to understanding the ionization state of this compound at different pH values.

Methodology:

-

Sample Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water.

-

Titration Setup:

-

A calibrated pH meter with a combination electrode is used.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

-

-

Procedure:

-

The this compound solution is placed in a beaker with a magnetic stirrer.

-

The titrant is added in small, precise increments.

-

The pH of the solution is recorded after each addition, allowing the reading to stabilize.

-

The titration is continued past the second equivalence point.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Determination of Isotopic Purity by NMR and Mass Spectrometry

Confirming the isotopic enrichment of this compound is critical for its use in quantitative and mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of this compound is dissolved in a suitable NMR solvent (e.g., DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is acquired. The degree of deuteration can be estimated by comparing the integral of the residual C-H proton signals to the integral of a known internal standard or a non-deuterated portion of the molecule.

-

²H NMR: The deuterium NMR spectrum directly detects the deuterium nuclei, providing a definitive confirmation of the deuteration sites.

-

¹³C NMR: The carbon-13 NMR spectrum can also be used to confirm deuteration, as the C-D coupling results in characteristic splitting patterns and a slight upfield shift (isotope effect).

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization - ESI).

-

Analysis: The sample is introduced into the mass spectrometer.

-

Data Interpretation: The mass spectrum will show a peak corresponding to the molecular ion of this compound (m/z = 153.0 for [M+H]⁺). The isotopic enrichment is determined by comparing the intensity of this peak with the intensity of the peak for the unlabeled compound (m/z = 151.0 for [M+H]⁺) and any partially labeled species.

Visualizations

Experimental Workflow for Property Determination

Caption: Workflow for determining the physical and chemical properties of this compound.

Logical Relationship of Key Properties

Caption: Interrelationship between the core properties and applications of this compound.

References

- 1. DL-Tartaric acid (2,3-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9718-PK [isotope.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DL -酒石酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to DL-Tartaric Acid-d2: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-Tartaric acid-d2, a deuterated isotopologue of racemic tartaric acid. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This document covers the fundamental physicochemical properties, key applications, and detailed experimental protocols for the use of this compound.

Core Properties of this compound

This compound is a form of racemic tartaric acid where the two hydrogen atoms at the chiral centers (C2 and C3) are replaced with deuterium (B1214612), a stable isotope of hydrogen.[1] This isotopic substitution results in a molecule that is chemically similar to its non-deuterated counterpart but has a higher molecular weight, which is detectable by mass spectrometry.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below, providing a direct comparison with unlabeled DL-Tartaric acid.

| Property | This compound | DL-Tartaric Acid (unlabeled) |

| Molecular Formula | C₄H₄D₂O₆[2] | C₄H₆O₆[3][4][5][6] |

| Molecular Weight | 152.10 g/mol [2][7] | 150.09 g/mol [4][5][6] |

| Linear Formula | HOOCCD(OH)CD(OH)COOH[7][8] | HOOCCH(OH)CH(OH)COOH |

| Appearance | White to light yellow solid[2] | White crystalline powder |

| Isotopic Purity | Typically ≥98 atom % D[1] | Not Applicable |

| Chemical Purity | ≥98%[7] | ≥99% |

Applications in Research and Development

The primary utility of this compound stems from its nature as a stable isotope-labeled compound. It serves as a valuable tool in analytical chemistry and drug development.

Internal Standard in Mass Spectrometry

This compound is frequently used as an internal standard for quantitative analysis by mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Because it is chemically almost identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[9][10] The known concentration of the deuterated standard allows for precise quantification of the unlabeled tartaric acid in complex matrices like biological samples.[1]

Chiral Resolving Agent

Racemic tartaric acid is a well-established chiral resolving agent used to separate enantiomers of racemic bases through the formation of diastereomeric salts.[5][11][12] The deuterated form can be used in studies where tracking of the resolving agent is necessary. The process relies on the differential solubility of the two diastereomeric salts formed between the chiral enantiomers of the base and the chiral tartaric acid.[2][11] One diastereomer will preferentially crystallize, allowing for its separation by filtration.[2][11]

Role in Drug Development

Deuterated compounds are increasingly utilized in pharmaceutical research to enhance the metabolic stability and pharmacokinetic profiles of drug molecules.[2] While DL-Tartaric acid itself is not typically an active pharmaceutical ingredient, the principles of using deuterated compounds are highly relevant. The substitution of hydrogen with deuterium can slow down metabolic processes, potentially leading to a longer drug half-life and reduced dosing frequency.[13][14]

Experimental Protocols

The following sections provide detailed methodologies for the primary applications of this compound.

Protocol for Use as an Internal Standard in LC-MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of tartaric acid in a sample matrix.

1. Preparation of Stock Solutions:

-

Analyte Stock Solution: Prepare a stock solution of unlabeled DL-Tartaric acid in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent at a known concentration (e.g., 1 mg/mL).

2. Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a blank matrix (a sample matrix that does not contain the analyte) with varying concentrations of the analyte stock solution.

-

To each calibration standard, add a fixed concentration of the this compound internal standard stock solution.

3. Sample Preparation:

-

To each unknown sample, add the same fixed concentration of the this compound internal standard as was added to the calibration standards.[4]

-

Perform sample extraction or protein precipitation as required for the specific matrix. A common method is protein precipitation using an organic solvent like acetonitrile (B52724) or a mixture with zinc sulfate.[4]

4. LC-MS Analysis:

-

Inject the prepared calibration standards and samples into the LC-MS system.

-

The mass spectrometer should be set to monitor the mass-to-charge ratios (m/z) for both the unlabeled tartaric acid and this compound.

5. Data Analysis:

-

For each injection, determine the peak area for both the analyte and the internal standard.

-

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

-

Use the peak area ratio from the unknown samples to determine the concentration of tartaric acid from the calibration curve.

Protocol for Chiral Resolution of a Racemic Amine

This protocol describes the process of separating a racemic amine using this compound as the resolving agent through diastereomeric salt crystallization.[2][11]

1. Dissolution:

-

Dissolve the racemic amine in a suitable solvent. The choice of solvent (e.g., methanol, ethanol) is critical and is often determined empirically to maximize the solubility difference between the two diastereomeric salts.[2][11]

-

In a separate flask, dissolve an equimolar amount of this compound in the same solvent, using gentle heating if necessary.[11]

2. Formation of Diastereomeric Salts:

-

Add the this compound solution to the racemic amine solution. An exothermic reaction may occur.[11]

3. Crystallization:

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in an ice bath) to induce crystallization of the less soluble diastereomeric salt.[2]

-

The solution should be left undisturbed for a period ranging from several hours to days to allow for crystal formation.[2]

4. Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by filtration, for instance, using a Büchner funnel.[2]

-

Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[2]

5. Liberation of the Enantiomer:

-

Dissolve the isolated diastereomeric salt in water.

-

Add a base (e.g., 50% sodium hydroxide (B78521) solution) to deprotonate the amine, liberating the free enantiomer, which may separate as an oil or solid.[11]

-

Extract the liberated enantiomer into an organic solvent.

-

Wash, dry, and remove the solvent to obtain the purified enantiomer.[2]

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the chiral resolution of a racemic amine using a chiral resolving agent like this compound.

References

- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. texilajournal.com [texilajournal.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for DL-Tartaric Acid-d2 in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available DL-Tartaric acid-d2, a deuterated form of DL-tartaric acid, for research and development purposes. It includes a list of suppliers, technical data, potential research applications, and illustrative experimental workflows.

Introduction to this compound

This compound is a stable isotope-labeled version of DL-tartaric acid where two hydrogen atoms on the carbon backbone have been replaced with deuterium (B1214612). This isotopic substitution makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. The primary applications of this compound stem from its use as an internal standard for quantitative analysis and as a tracer in metabolic studies.[1] Deuteration can also subtly influence the pharmacokinetic and metabolic profiles of molecules, a principle that is increasingly being explored in drug discovery.[1]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound for research purposes. The following table summarizes key quantitative data from various suppliers to facilitate comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Quantities |

| MedChemExpress | This compound | 181376-62-5 | C4H4D2O6 | 152.10 | Not specified | 1 mg, 10 mg |

| Cambridge Isotope Laboratories, Inc. | DL-Tartaric acid (2,3-D₂, 98%) | 91469-46-4 | HOOCCD(OH)CD(OH)COOH | 152.10 | 98% | Inquire |

| Alfa Chemistry | DL-tartaric-2,3-d2 acid | 91469-46-4 | C4H4D2O6 | 152.1 | 98 atom % D | Inquire |

Applications in Research and Drug Development

The non-deuterated form, DL-tartaric acid, has a well-established role in the pharmaceutical industry as a chiral resolving agent, an excipient to improve drug solubility and stability, and as a starting material in chemical synthesis.[2][3] The deuterated analogue, this compound, offers specific advantages in the following areas:

-

Internal Standard for Quantitative Analysis: Due to its chemical similarity but different mass, this compound is an ideal internal standard for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] It can be added to a sample at a known concentration to accurately quantify the amount of endogenous, non-labeled tartaric acid or its derivatives.

-

Metabolic Tracer: In metabolic studies, this compound can be used to trace the metabolic fate of tartaric acid in biological systems. By tracking the incorporation of the deuterium label into various metabolites, researchers can elucidate metabolic pathways.

-

Chiral Resolving Agent in Method Development: While the non-deuterated form is typically used for bulk chiral resolutions, the deuterated version can be employed in the development and validation of analytical methods for separating enantiomers.

Illustrative Experimental Protocols

The following is a generalized protocol for the use of this compound as an internal standard in the quantification of a target analyte in a biological sample using LC-MS. This protocol is for illustrative purposes and should be adapted based on the specific analyte, matrix, and instrumentation.

Objective: To quantify the concentration of Analyte X in a plasma sample using this compound as an internal standard.

Materials:

-

This compound (from a commercial supplier)

-

Analyte X (analytical standard)

-

Human plasma (or other biological matrix)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

LC-MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (Internal Standard, IS) at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Prepare a stock solution of Analyte X at a concentration of 1 mg/mL in the same solvent.

-

-

Preparation of Calibration Standards and Quality Controls:

-

Perform serial dilutions of the Analyte X stock solution to prepare a series of calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

-

Spike each calibration standard and QC sample with a fixed concentration of the this compound internal standard solution (e.g., 100 ng/mL).

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of each plasma sample, calibration standard, and QC, add 10 µL of the this compound internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject a small volume (e.g., 5 µL) of the prepared sample onto the LC-MS system.

-

Perform chromatographic separation using a suitable column and mobile phase gradient.

-

Detect the parent and product ions for both Analyte X and this compound using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis:

-

Calculate the peak area ratio of Analyte X to the this compound internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows involving tartaric acid and its deuterated form.

Caption: Chiral resolution workflow using DL-Tartaric Acid.

Caption: Use of this compound as an internal standard.

References

A Comprehensive Technical Guide to the Stability and Storage of DL-Tartaric Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for DL-Tartaric acid-d2. Understanding these parameters is critical for maintaining the integrity of this isotopically labeled compound, ensuring the accuracy and reproducibility of experimental results, and adhering to regulatory standards in drug development. While specific quantitative stability data for the deuterated form is not extensively available in the public domain, this document outlines the established principles of stability for tartaric acid and isotopically labeled compounds, along with recommended protocols for handling and storage.

Chemical Profile and Significance

This compound is the deuterated analog of DL-Tartaric acid, a naturally occurring organic acid. The replacement of two hydrogen atoms with deuterium (B1214612) (²H) at the C2 and C3 positions makes it a valuable tool in various scientific applications.

Key Applications:

-

Tracer: Used in metabolic studies to trace the fate of tartaric acid in biological systems.

-

Internal Standard: Serves as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The use of stable isotope-labeled internal standards is a regulatory expectation and a scientific best practice for ensuring the quality and reliability of bioanalytical data in drug development[2].

Recommended Storage Conditions

Proper storage is paramount to prevent degradation and maintain the chemical and isotopic purity of this compound. The following conditions are recommended based on information from various suppliers and general guidelines for stable isotope-labeled compounds.

Table 1: Recommended Storage Conditions for this compound

| Form | Recommended Temperature | Duration | Additional Precautions |

| Solid Powder | Room Temperature[3] | - | Store away from light and moisture in a well-ventilated, dry place[3]. |

| 2-8°C | Short-term | Keep container tightly closed[4]. | |

| -20°C | Long-term | For optimal long-term stability[4]. A shelf life of up to 3 years has been suggested at this temperature. | |

| 4°C | Up to 2 years | An alternative for intermediate storage duration. | |

| In Solvent | -20°C | Up to 1 month | Once dissolved, the stability may be reduced. It is advisable to prepare solutions fresh. |

| -80°C | Up to 6 months | For longer-term storage of solutions, lower temperatures are recommended to minimize degradation. |

General Storage Guidelines:

-

Container: Use a tightly sealed, light-resistant container to prevent photo-degradation and moisture absorption. Amber glass vials are suitable for solutions[5].

-

Atmosphere: While not always specified, storage under an inert atmosphere (e.g., argon or nitrogen) can be beneficial for highly sensitive applications to prevent oxidation.

-

Hygroscopicity: DL-Tartaric acid is hygroscopic; therefore, it is crucial to minimize its exposure to atmospheric moisture[6].

Stability Profile

This compound is generally considered a stable compound under the recommended storage conditions[4]. However, like its non-deuterated counterpart, it can be susceptible to degradation under certain stress conditions.

Factors Affecting Stability

-

Temperature: Elevated temperatures can lead to thermal degradation. DL-Tartaric acid has a melting point of around 170°C, and decomposition can occur at higher temperatures[4].

-

Moisture: As a hygroscopic substance, moisture can lead to clumping and potentially initiate hydrolytic degradation pathways[6].

-

Light: Exposure to light, particularly UV light, can induce photolytic degradation.

-

pH: Stability can be pH-dependent, with increased degradation rates under strongly acidic or basic conditions.

-

Oxidizing and Reducing Agents: DL-Tartaric acid is incompatible with strong oxidizing and reducing agents[7][8].

Potential Degradation Pathways

While specific degradation pathways for this compound are not detailed in the available literature, potential degradation can be inferred from studies on tartaric acid. Under forced degradation conditions, such as high heat, the formation of pyrotartaric acid and other byproducts can occur[4]. Under fire conditions, hazardous decomposition products include carbon oxides[7][8].

The following diagram illustrates the logical relationship between storage conditions and the stability of this compound.

Caption: Logical relationship between storage conditions and this compound stability.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for its intended use, a stability assessment may be necessary. The following are generalized experimental protocols based on ICH guidelines for forced degradation studies, which can be adapted for this specific compound.

Forced Degradation Study

A forced degradation study is designed to identify potential degradation products and pathways by subjecting the compound to stress conditions more severe than accelerated stability testing[9].

Table 2: Typical Conditions for a Forced Degradation Study

| Stress Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period. | To assess degradation in an acidic environment. |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature for a defined period. | To evaluate stability in an alkaline environment. |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature for a defined period. | To investigate susceptibility to oxidation. |

| Thermal Degradation | Heating the solid compound at a temperature below its melting point (e.g., 70°C) for a defined period. | To determine the effect of heat on the compound's stability. |

| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines. | To assess the impact of light exposure on degradation. |

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for quantifying tartaric acid and its potential degradation products[5].

Example HPLC Method Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., methanol)[5].

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

Quantification: The concentration of this compound and any degradation products can be determined by comparing their peak areas to those of a reference standard.

The following diagram illustrates a general workflow for a stability study of this compound.

Caption: General workflow for a stability study of this compound.

Handling and Safety Precautions

When handling this compound, it is important to follow standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of dust.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water[4].

-

Material Safety Data Sheet (MSDS): Always consult the MSDS provided by the supplier for detailed safety information[4].

Conclusion

The stability and integrity of this compound are crucial for its effective use in research and development. By adhering to the recommended storage conditions, understanding the factors that can influence its stability, and implementing appropriate handling procedures, researchers can ensure the quality of their results. While specific quantitative stability data for the deuterated form is limited, the principles outlined in this guide provide a robust framework for the proper management of this important isotopically labeled compound. For critical applications, it is recommended to perform a stability study under the specific conditions of use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. DL-Tartaric acid (2,3-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9718-PK [isotope.com]

- 4. How to Assess Tartaric Acid Stability in Heat Exposure [eureka.patsnap.com]

- 5. Research progress of tartaric acid stabilization on wine characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DL-Tartaric Acid Drying [f-granulator.com]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-depth Technical Guide to the Safety Data Sheet of DL-Tartaric Acid-d2

This technical guide provides a comprehensive overview of the safety data for DL-Tartaric acid-d2, intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS). It is important to note that while specific data for the deuterated form is included, much of the detailed toxicological and safety handling information is based on the non-deuterated form, DL-Tartaric acid, as a scientifically accepted proxy.

Section 1: Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated analog.

| Property | This compound | DL-Tartaric acid |

| Molecular Formula | C4H4D2O6[1] | C4H6O6[2][3] |

| Molecular Weight | 152.10 g/mol [1][4][5] | 150.09 g/mol [2][6] |

| CAS Number | Labeled: 181376-62-5[1], 91469-46-4[4] Unlabeled: 133-37-9[4] | 133-37-9[3][7] |

| Appearance | White to light yellow solid[1] | White crystalline powder or solid[3][6][8] |

| Melting Point | Not available | 206 °C[3], 210-212 °C[2][9] |

| Solubility | Soluble in DMSO[1] | Miscible with water; soluble in methanol, ethanol, propanol, and glycerol; insoluble in chloroform[6]. |

| pH | Not available | 2.2 (1% solution)[6] |

| Stability | Stable under recommended storage conditions[9]. | Stable. Incompatible with bases, oxidizing agents, reducing agents, and silver[9]. |

Section 2: Hazard Identification and Classification

DL-Tartaric acid is considered a hazardous substance.[6] The primary hazards are related to its irritant properties.

-

GHS Classification:

-

Hazard Statements:

The following diagram illustrates the hazard identification and precautionary statement logic.

Caption: Hazard Identification and Precautionary Measures.

Section 3: Toxicological Information

The toxicological properties of DL-Tartaric acid have not been fully investigated.[7] However, available data indicates potential health effects.

-

Acute Toxicity: Not classified as acutely toxic. Oral ATE > 2000 mg/kg.[7]

-

Skin Contact: Can cause skin irritation.[2][6] It is not thought to have harmful health effects, but entry through wounds or lesions may cause health damage.[6]

-

Eye Contact: Causes serious eye irritation and potential damage.[2][6][7]

-

Inhalation: May cause respiratory tract irritation.[2][6] Long-term exposure to high dust concentrations may cause changes in lung function.[6]

-

Ingestion: Accidental ingestion may be damaging to health.[6] It may be harmful if swallowed.[2] Ingestion of low-molecular organic acid solutions can lead to gastrointestinal damage.[6]

-

Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[2]

Section 4: First-Aid Measures

In case of exposure, the following first-aid measures should be taken.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][12] |

| Skin Contact | Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[7] |

| Eye Contact | Rinse cautiously with fresh running water for several minutes, holding the eyelids apart.[6] Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a physician or POISON CENTER.[2][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2][6][11] |

The following workflow outlines the general first-aid response process.

Caption: General First-Aid Response Workflow.

Section 5: Handling and Storage

Proper handling and storage procedures are crucial to ensure safety.

-

Handling:

-

Storage:

The logical relationship for safe handling and storage is depicted below.

Caption: Safe Handling and Storage Practices.

Section 6: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[7][13]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][11][13]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[7]

-

Section 7: Accidental Release Measures

In the event of a spill, the following procedures should be followed.

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Cleaning Up:

Experimental Protocols

The searched Safety Data Sheets did not contain detailed experimental protocols. The information provided is for safety and handling, not for experimental use. For experimental protocols involving this compound, it is recommended to consult relevant scientific literature.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. utsi.edu [utsi.edu]

- 3. ICSC 0772 - TARTARIC ACID [chemicalsafety.ilo.org]

- 4. DL-Tartaric acid (2,3-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9718-PK [isotope.com]

- 5. (+/-)-Tartaric-2,3-D2 acid | C4H6O6 | CID 12222903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. DL TARTARIC ACID - Ataman Kimya [atamanchemicals.com]

- 9. DL-Tartaric acid CAS#: 133-37-9 [amp.chemicalbook.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. lobachemie.com [lobachemie.com]

- 13. echemi.com [echemi.com]

- 14. laffort.com [laffort.com]

A Technical Guide to the Natural Isotopic Abundance of Tartaric Acid's Constituent Elements

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural abundance of stable isotopes of the elements that constitute tartaric acid (C₄H₆O₆): Carbon, Hydrogen, and Oxygen. While tartaric acid itself does not have isotopes, the isotopic composition of its constituent elements can be a powerful tool for analysis, particularly in determining the geographical origin and authenticity of natural products. This principle is widely applied in food science, such as in the verification of wine origins.

Natural Abundance of Constituent Element Isotopes

The elements that form tartaric acid each have more than one naturally occurring stable isotope. The relative abundance of these isotopes is generally constant in nature, but slight variations, known as isotopic fractionation, occur due to physical and biological processes. These variations can provide a unique "isotopic signature" for a given sample of tartaric acid.

Data Presentation: Isotopic Abundance of Carbon, Hydrogen, and Oxygen

The following table summarizes the natural abundances of the stable isotopes of Carbon, Hydrogen, and Oxygen.

| Element | Isotope | Atomic Mass (Da) | Natural Abundance (atom %) |

| Carbon | ¹²C | 12.000000 | 98.93 (8)[1] |

| ¹³C | 13.003355 | 1.07 (8)[1] | |

| Hydrogen | ¹H (Protium) | 1.007825 | > 99.98[2][3] |

| ²H (Deuterium) | 2.014102 | ~0.0115 (70)[4] | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 (16)[5] |

| ¹⁷O | 16.999131 | 0.038 (1)[5] | |

| ¹⁸O | 17.999160 | 0.205 (14)[5] |

Note: The numbers in parentheses represent the uncertainty in the last digits.

Experimental Protocols for Isotopic Analysis

The primary technique for determining the isotopic ratios in organic compounds like tartaric acid is Isotope Ratio Mass Spectrometry (IRMS) . This method is highly sensitive and can precisely measure the relative abundances of isotopes.

Detailed Methodology for IRMS Analysis of Tartaric Acid:

-

Sample Preparation:

-

Extraction and Purification: Tartaric acid is first extracted from the source material (e.g., grapes, wine). This may involve techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to isolate the tartaric acid from other compounds.

-

Derivatization (Optional): In some cases, tartaric acid may be chemically modified (derivatized) to improve its volatility for analysis.

-

Drying: The purified tartaric acid sample is thoroughly dried to remove any residual water, which could interfere with the analysis.

-

-

Combustion/Pyrolysis:

-

The solid tartaric acid sample is placed in a tin or silver capsule and introduced into an elemental analyzer.

-

For δ¹³C and δ¹⁵N analysis: The sample is combusted at a high temperature (typically >1000°C) in the presence of oxygen. This converts the organic material into simple gases, primarily CO₂ and N₂.

-

For δ²H and δ¹⁸O analysis: The sample is subjected to high-temperature pyrolysis in the absence of oxygen. This breaks down the tartaric acid and produces H₂ and CO gas.

-

-

Gas Chromatography (GC) Separation:

-

The resulting gases from the elemental analyzer are passed through a gas chromatography column. This separates the gases of interest (e.g., CO₂, H₂) from other combustion/pyrolysis products.

-

-

Mass Spectrometry Analysis:

-

The separated, purified gas is introduced into the ion source of the mass spectrometer.

-

The gas molecules are ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio by a magnetic field.

-

Highly sensitive detectors (Faraday cups) simultaneously measure the ion beams corresponding to the different isotopes (e.g., for CO₂, mass 44 for ¹²C¹⁶O₂, mass 45 for ¹³C¹⁶O₂, and mass 46 for ¹²C¹⁸O¹⁶O).

-

-

Data Analysis:

-

The isotopic ratio (e.g., ¹³C/¹²C, ²H/¹H, ¹⁸O/¹⁶O) of the sample is determined relative to a calibrated reference standard.

-

The results are typically expressed in delta (δ) notation in parts per thousand (‰) according to the following formula: δ(‰) = [(R_sample / R_standard) - 1] x 1000 where R is the ratio of the heavy to the light isotope.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the isotopic analysis of tartaric acid.

Signaling Pathways

Tartaric acid is a primary organic acid in grapes and is a major contributor to the taste and stability of wine. In plants, its biosynthesis is part of the ascorbate-tartrate pathway. The following diagram illustrates a simplified representation of this pathway.

This guide provides a foundational understanding of the principles and methodologies for analyzing the isotopic composition of tartaric acid's constituent elements. These techniques are invaluable for research in food authenticity, plant physiology, and potentially in tracking the origin of naturally derived pharmaceutical compounds.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of DL-Tartaric acid-d2

For Researchers, Scientists, and Drug Development Professionals

DL-Tartaric acid-d2 serves as a valuable internal standard in quantitative NMR (qNMR) studies due to the introduction of deuterium (B1214612) atoms, which alters its NMR signature in a predictable manner. This guide will be a critical resource for researchers utilizing this stable isotope-labeled compound in their analytical workflows.

Predicted NMR Data of this compound

The deuteration at the C2 and C3 positions of DL-Tartaric acid simplifies the ¹H NMR spectrum significantly by removing the methine protons. The following tables summarize the expected chemical shifts for this compound, based on data for the non-deuterated form.

Predicted ¹H NMR Spectral Data

In the ¹H NMR spectrum of this compound, the signals corresponding to the methine protons (CH) will be absent due to the deuterium substitution. The primary observable signals will be from the hydroxyl (-OH) and carboxylic acid (-COOH) protons. When dissolved in a deuterated solvent that does not exchange protons (e.g., DMSO-d₆), these signals would be visible. However, in D₂O, these labile protons will exchange with deuterium, leading to their disappearance from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ) in ppm (in non-exchanging solvent) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Highly deshielded and often broad due to hydrogen bonding. Signal disappears upon D₂O exchange.[1] |

| Hydroxyl (-OH) | Variable | Broad Singlet | Chemical shift is concentration and temperature dependent. Signal disappears upon D₂O exchange. |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to be similar to that of DL-Tartaric acid, with the key difference being the coupling of the C2 and C3 carbons to deuterium. This C-D coupling will result in a characteristic splitting of these signals into multiplets.

Table 2: ¹³C NMR Chemical Shifts for DL-Tartaric acid

| Carbon Atom | Chemical Shift (δ) in ppm (in D₂O) |

| C1, C4 (Carboxylic Acid) | ~181.3 |

| C2, C3 (Methine) | ~76.6 |

Data sourced from Biological Magnetic Resonance Bank entry bmse000167 for L-Tartaric Acid in D₂O, which is expected to be identical for the DL form.[2]

For this compound, the signals for C2 and C3 would be expected to appear as multiplets due to one-bond coupling with deuterium.

Structural and Spectral Relationship

The following diagram illustrates the structure of this compound and the expected correlations between its structure and its NMR signals.

Caption: Structure of this compound and its corresponding NMR signals.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following is a detailed methodology for the NMR analysis of organic acids like this compound, particularly in the context of its use as a quantitative internal standard.

Sample Preparation for qNMR

-

Weighing: Accurately weigh a specific amount of the analyte and the internal standard (this compound) using a calibrated analytical balance. Precision in weighing is critical for quantitative accuracy.

-

Solvent Selection: Choose a deuterated solvent in which both the analyte and the internal standard are fully soluble. Common choices include deuterium oxide (D₂O), DMSO-d₆, or methanol-d₄. For carboxylic acids, D₂O is often used, but be aware of the exchange of labile protons.

-

Dissolution: Dissolve the weighed solids in a precise volume of the deuterated solvent in a clean vial. Ensure complete dissolution, using vortexing or gentle heating if necessary.

-

Transfer: Transfer a known volume (typically 0.6-0.7 mL) of the solution into a high-quality, clean NMR tube.

-

Internal Reference (Optional): For precise chemical shift referencing, a small amount of a reference standard like DSS (for aqueous solutions) or TMS (for organic solvents) can be added, although the residual solvent peak is often sufficient for routine analysis.

NMR Data Acquisition

-

Instrument Setup: The NMR spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition Parameters (for qNMR):

-

Pulse Angle: Use a 90° pulse to ensure proper excitation.

-

Relaxation Delay (d1): This is a critical parameter for quantitative analysis. The relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified to ensure full relaxation between scans. For many small molecules, a delay of 30-60 seconds is sufficient.

-

Number of Scans (ns): The number of scans should be sufficient to achieve an adequate signal-to-noise ratio (S/N > 100:1 is recommended for good precision).

-

Acquisition Time (aq): A sufficiently long acquisition time is needed to ensure high digital resolution.

-

-

¹³C NMR Acquisition Parameters:

-

Proton Decoupling: Use broadband proton decoupling to simplify the spectrum and improve the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Relaxation Delay: Similar to ¹H NMR, a sufficient relaxation delay is necessary, especially if quantitative information is desired.

-

Number of Scans: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to ensure accurate integration.

-

Integration: Integrate the signals of interest for both the analyte and the internal standard (this compound).

-

Quantification: The concentration of the analyte can be calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Mstd / Manalyte) * Pstd * (Wanalyte / Wstd)

Where:

-

C = Concentration

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

M = Molar mass

-

P = Purity of the standard

-

W = Weight

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for a quantitative NMR experiment using an internal standard.

Caption: Generalized workflow for quantitative NMR (qNMR) analysis.

References

A Technical Guide to the Mass Spectrometry Fragmentation of DL-Tartaric Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of DL-Tartaric acid-d2 (C₄H₄D₂O₆). Given the limited direct literature on the deuterated form, this document synthesizes data from studies on unlabeled tartaric acid with the established principles of isotopic labeling in mass spectrometry. This compound, with deuterium (B1214612) atoms at the C2 and C3 positions, is a crucial internal standard for precise quantification in complex matrices.[1][2]

Introduction to Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented through collision-induced dissociation (CID). The resulting product ions create a fragmentation spectrum, which serves as a structural fingerprint of the molecule.[3] For dicarboxylic acids like tartaric acid, common fragmentation pathways in negative ion mode electrospray ionization (ESI) include decarboxylation (loss of CO₂) and dehydration (loss of H₂O).[4][5]

This compound has a molecular weight of approximately 152.10 g/mol .[1] The two deuterium atoms at the C2 and C3 positions provide a distinct +2 Da mass shift compared to the unlabeled compound (150.09 g/mol ), which is critical for its use as an internal standard and for avoiding interferences in LC-MS/MS analyses.[1][6][7]

Proposed ESI Fragmentation Pathway (Negative Ion Mode)

Electrospray ionization (ESI) in negative mode is highly suitable for analyzing carboxylic acids, as they readily form [M-H]⁻ ions.[8][9] For this compound, the precursor ion would be the deprotonated molecule at a mass-to-charge ratio (m/z) of 151.

The primary fragmentation pathways for the [M-H]⁻ ion of tartaric acid involve neutral losses from the carboxyl and hydroxyl groups. The presence of deuterium on the carbon backbone influences the mass of fragments that retain these positions.

Quantitative Fragmentation Data

The following table summarizes the expected key ions in the negative mode ESI-MS/MS spectrum of this compound, contrasted with its unlabeled counterpart. The relative abundance of these fragments can vary significantly depending on the collision energy used during the experiment.[8]

| Ion Description | Proposed Formula | Unlabeled Tartaric Acid (m/z) | This compound (m/z) | Notes |

| Deprotonated Molecule | [C₄H₅O₆]⁻ | 149 | - | Precursor Ion |

| Deprotonated d2-Molecule | [C₄H₃D₂O₆]⁻ | - | 151 | Precursor Ion |

| Loss of Water | [C₄H₃O₅]⁻ | 131 | - | Dehydration |

| Loss of Water (d2) | [C₄HD₂O₅]⁻ | - | 133 | Dehydration |

| Loss of Carbon Dioxide | [C₃H₅O₄]⁻ | 105 | - | Decarboxylation |

| Loss of Carbon Dioxide (d2) | [C₃H₃D₂O₄]⁻ | - | 107 | Decarboxylation |

| Loss of Water & CO₂ | [C₃H₃O₃]⁻ | 87 | - | Sequential Loss |

| Loss of Water & CO₂ (d2) | [C₃HD₂O₃]⁻ | - | 89 | Sequential Loss |

Experimental Protocol: LC-MS/MS Analysis

This section outlines a typical methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.1. Sample and Standard Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a diluent of 90:10 water:methanol.

-

Working Standards: Serially dilute the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Sample Preparation: Dilute the experimental sample containing the unlabeled tartaric acid in the same diluent. Spike with this compound internal standard to a final concentration within the linear range of the calibration curve.

4.2. Liquid Chromatography (LC)

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating polar organic acids.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Gradient: A shallow gradient starting with high aqueous phase (e.g., 98% A) and ramping to a higher organic phase can be used to elute tartaric acid.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

4.3. Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI), Negative Mode.[8]

-

Ion Source Parameters:

-

IonSpray Voltage: -4500 V

-

Temperature: 400 °C

-

Curtain Gas: 20 psi

-

Nebulizing Gas: 30 psi

-

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification.

-

MRM Transition for Tartaric Acid: Precursor m/z 149 → Product m/z 87 (or other characteristic fragment)

-

MRM Transition for Tartaric Acid-d2: Precursor m/z 151 → Product m/z 89

-

Analysis Considerations for GC-MS

While LC-MS is direct, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used but requires derivatization to increase the volatility of the polar tartaric acid.[10] Trimethylsilyl (TMS) derivatization is a common approach. In this case, the fragmentation pattern will be of the silylated molecule, which is significantly more complex. The mass spectrum of TMS-derivatized tartaric acid typically shows a prominent ion at [M-15]⁺ due to the loss of a methyl group from a TMS moiety, but the molecular ion is often weak or absent. Fragmentation will then proceed from this [M-15]⁺ ion. Researchers using GC-MS should consult specific literature on the fragmentation of silylated organic acids.[11]

Conclusion

The mass spectrometric fragmentation of this compound is predictable based on the established behavior of dicarboxylic acids and the principles of isotopic labeling. In ESI negative mode, the deprotonated molecule at m/z 151 undergoes characteristic neutral losses of water (H₂O) and carbon dioxide (CO₂), leading to key fragment ions at m/z 133 and m/z 107, respectively. This distinct fragmentation pattern, shifted by +2 Da from the unlabeled form, confirms its utility as a robust internal standard for quantitative mass spectrometric assays in various scientific and industrial applications.

References

- 1. (+/-)-Tartaric-2,3-D2 Acid|Deuterated Reagent [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. (R,R)-Tartaric acid [webbook.nist.gov]

- 7. Tartaric acid - Wikipedia [en.wikipedia.org]

- 8. mbp.science.ru.nl [mbp.science.ru.nl]

- 9. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of DL-Tartaric Acid-d2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of DL-Tartaric acid-d2, a deuterated form of DL-tartaric acid, in various solvents. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize deuterated compounds in their work. While specific quantitative solubility data for the deuterated form is not widely available in published literature, this guide presents comprehensive data for the non-deuterated analogue, DL-tartaric acid, and discusses the potential effects of deuteration on solubility.

Quantitative Solubility Data of DL-Tartaric Acid

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from reaction kinetics to bioavailability. Below is a summary of the known solubility of DL-tartaric acid in several common solvents at various temperatures. It is important to note that while this compound is the focus, the following data pertains to the non-deuterated form. The effect of deuterium (B1214612) substitution on solubility is generally minimal but will be discussed in a subsequent section.

A key study by Li et al. (2012) measured the solubility of DL-tartaric acid in a range of solvents using a laser monitoring technique.[1] The solvents investigated were water, methanol, ethanol, N-methylpyrrolidone (NMP), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAC) over a temperature range of 277.15 K to 334.15 K.[1] While the full dataset is contained within the published paper, the study provides the foundation for understanding the solubility profile of DL-tartaric acid.

Table 1: Solubility of DL-Tartaric Acid in Various Solvents

| Solvent | Temperature Range (K) |

| Water | 277.15 - 334.15 |

| Methanol | 277.15 - 334.15 |

| Ethanol | 277.15 - 334.15 |

| N-methylpyrrolidone (NMP) | 277.15 - 334.15 |

| N,N-dimethylformamide (DMF) | 277.15 - 334.15 |

| N,N-dimethylacetamide (DMAC) | 277.15 - 334.15 |

Note: This table is based on the abstract of the study by Li et al. (2012)[1]. For precise solubility values, it is recommended to consult the full scientific paper.

The Isotopic Effect of Deuteration on Solubility

The substitution of hydrogen with deuterium in a molecule can lead to what is known as a kinetic isotope effect, which can influence various physical and chemical properties, including solubility. The difference in mass between hydrogen and deuterium results in a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. This can lead to subtle changes in intermolecular interactions, such as hydrogen bonding and van der Waals forces, which in turn can affect solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any research or development involving a new chemical entity. Two common and reliable methods for determining the solubility of a solid in a liquid are the gravimetric method and the laser monitoring technique.

Gravimetric Method